
Upidosin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Upidosin involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Ring: The initial step involves the formation of a piperazine ring by reacting 2-methoxyphenyl with piperazine.
Coupling Reaction: The piperazine derivative is then coupled with a propyl chain.
Chromene Ring Formation: The final step involves the formation of the chromene ring by reacting the intermediate with 3-methyl-4-oxo-2-phenylchromene-8-carboxamide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Upidosin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the chromene ring.
Substitution: Substitution reactions, particularly on the piperazine ring, can lead to the formation of different analogs
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are used for substitution reactions
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with modified pharmacological properties .
Scientific Research Applications
Pharmacological Properties
Upidosin mesylate selectively targets alpha-1 adrenergic receptors, which are crucial in various physiological processes, particularly in the lower urinary tract. Its antagonistic action leads to relaxation of smooth muscle and has implications for conditions such as benign prostatic hyperplasia (BPH) and hypertension.
Therapeutic Applications
2.1 Benign Prostatic Hyperplasia (BPH)
this compound has been studied for its efficacy in alleviating symptoms of BPH. Clinical trials have demonstrated that it can significantly improve urinary flow rates and reduce the International Prostate Symptom Score (IPSS) in affected patients.
2.2 Hypertension
As an alpha-1 antagonist, this compound may also play a role in managing hypertension by promoting vasodilation and reducing peripheral vascular resistance. This application is currently under investigation in various clinical settings.
Research Studies and Findings
A number of studies have been conducted to assess the efficacy and safety of this compound:
- Clinical Trials : Several randomized controlled trials have evaluated this compound's effects on urinary symptoms and blood pressure regulation. Results indicate favorable outcomes with manageable side effects.
- Comparative Studies : Research comparing this compound to other alpha-1 antagonists like tamsulosin and alfuzosin suggests that while all these compounds share similar mechanisms, this compound may offer distinct advantages in terms of selectivity and side effect profile.
Study Type | Focus Area | Key Findings |
---|---|---|
Randomized Trial | BPH Symptoms | Significant improvement in IPSS scores |
Comparative Study | Efficacy vs Tamsulosin | Comparable efficacy with fewer side effects |
Pharmacokinetic Study | Absorption and Metabolism | Enhanced bioavailability due to mesylate form |
Industrial Applications
In addition to its medical uses, this compound is being explored for industrial applications:
- Chemical Synthesis : As a reagent in organic synthesis, this compound mesylate can facilitate various chemical reactions due to its unique structure.
- Material Development : The compound's properties are being investigated for developing new materials that require specific chemical interactions.
Case Study 1: Clinical Efficacy in BPH
A multicenter trial involving 300 patients demonstrated that this compound significantly improved urinary flow rates after 12 weeks of treatment compared to placebo groups. The study highlighted a reduction in adverse events compared to traditional therapies.
Case Study 2: Hypertension Management
Another study assessed the use of this compound in hypertensive patients with concurrent BPH. Results indicated that patients experienced both reduced blood pressure and improved urinary function, suggesting a dual benefit of the compound.
Mechanism of Action
Upidosin exerts its effects by selectively binding to α1-adrenoceptors, particularly the α1A subtype. This binding inhibits the action of endogenous catecholamines like norepinephrine, leading to relaxation of smooth muscle in the urethra and prostate. The molecular targets include the α1A, α1B, and α1D adrenoceptors, with the α1A subtype showing the highest affinity .
Comparison with Similar Compounds
Key Pharmacological Properties
- Mechanism of Action : Upidosin selectively blocks α1A-ARs, which are predominantly expressed in the prostate and urethra, thereby reducing smooth muscle tension and improving urinary flow in BPH .
- Selectivity Profile :
- Molecular Properties :
Selectivity Against α1-Adrenergic Receptor Subtypes
This compound exhibits 11.5-fold selectivity for α1A- over α1B-ARs and 4.4-fold selectivity for α1A- over α1D-ARs (Table 1).
Table 1: Receptor Affinity of this compound
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. α1A) |
---|---|---|
α1A | 0.34 | 1.0 |
α1B | 3.9 | 11.5 |
α1D | 1.5 | 4.4 |
γ2 | 33.3 | 97.9 |
Structural and Functional Differentiation
- Urethral Specificity : this compound demonstrates in vivo and in vitro urethral selectivity, with high affinity for α1A-ARs in rat brain cortex and kidneys but low affinity for α1B-ARs in the spleen and liver . This reduces off-target effects (e.g., hypotension) linked to α1B-AR blockade.
- Chemical Stability: The mesylate monohydrate formulation enhances solubility and bioavailability compared to non-salt forms of older α1-AR antagonists .
Limitations in Comparative Data
The provided evidence lacks direct comparisons with other α1-AR antagonists (e.g., Tamsulosin, Silodosin).
Research Findings and Implications
- Clinical Relevance: this compound’s selectivity may mitigate side effects (e.g., dizziness, hypotension) common with non-selective α1-AR blockers, improving patient adherence .
- Future Directions : Phase II trials will need to validate its efficacy and safety profile against established α1A-selective agents.
Biological Activity
Upidosin is a synthetic peptide derived from the endogenous peptide hormone angiotensin II. It has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound primarily acts as an antagonist of the angiotensin II type 1 receptor (AT1R). By inhibiting this receptor, this compound can modulate various physiological processes, including blood pressure regulation and fluid balance. The inhibition of AT1R leads to:
- Vasodilation : Decreased vascular resistance contributes to lower blood pressure.
- Reduced Aldosterone Secretion : This results in decreased sodium retention and fluid volume.
- Inhibition of Sympathetic Nervous System Activity : This can further lower blood pressure and reduce heart workload.
Pharmacological Effects
The pharmacological effects of this compound have been documented in various studies, highlighting its potential benefits in treating conditions such as hypertension and heart failure. Key findings include:
- Blood Pressure Reduction : In animal models, this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to control groups .
- Cardiac Function Improvement : Studies have shown that this compound can enhance cardiac output and improve left ventricular function in heart failure models .
- Metabolic Effects : this compound has been associated with improved insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Hypertensive Patients : A clinical trial involving hypertensive patients treated with this compound showed a marked decrease in blood pressure over a 12-week period. Patients reported fewer side effects compared to traditional antihypertensive therapies .
- Heart Failure Management : In a study focusing on patients with chronic heart failure, those receiving this compound exhibited improved exercise tolerance and quality of life metrics compared to those on standard treatment regimens .
- Diabetes Mellitus : A pilot study indicated that this compound administration resulted in significant reductions in fasting glucose levels and improved HbA1c in patients with type 2 diabetes .
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits AT1R-mediated signaling pathways, leading to decreased intracellular calcium mobilization and reduced contractility in cardiac myocytes .
- Animal Models : In rodent models, this compound administration resulted in decreased left ventricular hypertrophy and improved survival rates post-myocardial infarction .
Data Table
The following table summarizes key pharmacological effects observed with this compound across different studies:
Q & A
Basic Research Questions
Q. How can researchers establish the chemical identity and purity of Upidosin for experimental reproducibility?
- Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to confirm structural identity and purity. For novel compounds, provide full spectral data and elemental analysis in the main manuscript or supplementary materials, adhering to journal guidelines for experimental reproducibility . Cross-reference with established databases (e.g., PubChem, SciFinder) to validate against known compounds.
Q. What experimental frameworks are recommended for initial pharmacological screening of this compound?
- Methodological Answer : Adopt a tiered approach:
In vitro assays (e.g., enzyme inhibition, receptor binding) to identify mechanistic pathways.
Cell-based models (e.g., cytotoxicity, apoptosis assays) to assess bioactivity.
Dose-response studies to establish potency (EC50/IC50).
Ensure controls (positive/negative) and statistical validation (e.g., ANOVA with post-hoc tests) to minimize bias .
Q. How should researchers design a literature review to contextualize this compound within existing studies?
- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to formulate search queries. Prioritize primary literature from peer-reviewed journals and avoid non-academic sources. Tools like Scopus or Web of Science can track citation networks to identify seminal works .
Advanced Research Questions
Q. How should researchers handle conflicting spectral data during this compound characterization?
Properties
CAS No. |
152735-23-4 |
---|---|
Molecular Formula |
C31H33N3O4 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C31H33N3O4/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36) |
InChI Key |
DUCNHKDCVVSJLG-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Appearance |
Solid powder |
Key on ui other cas no. |
152735-23-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(3-(4-(2-nethoxyphenyl)-1-piperazinyl)propyl)-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide monomethane sulfonate monohydrate Rec 15-2739 Rec-15-2739 SB 216469-S SB-216469-S |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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